Buprenorphine + naloxone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

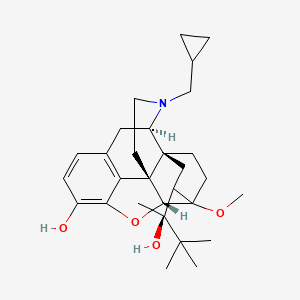

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H41NO4 |

|---|---|

Molecular Weight |

467.6 g/mol |

IUPAC Name |

(1S,2S,6R,14R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |

InChI |

InChI=1S/C29H41NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3/t20-,21-,24-,26+,27-,28+,29?/m1/s1 |

InChI Key |

RMRJXGBAOAMLHD-MLLHIGKASA-N |

Isomeric SMILES |

C[C@]([C@H]1C[C@@]23CCC1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)(C(C)(C)C)O |

Canonical SMILES |

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Receptor Binding Affinity and Kinetics of Buprenorphine and Naloxone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity and kinetics of buprenorphine and naloxone (B1662785), two critical ligands in opioid pharmacology. This document summarizes quantitative binding data, details relevant experimental methodologies, and illustrates key signaling pathways to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and opioid pharmacology.

Quantitative Receptor Binding and Kinetic Data

The interaction of buprenorphine and naloxone with opioid receptors is characterized by distinct affinity and kinetic profiles. These parameters are crucial for understanding their pharmacological effects, including buprenorphine's partial agonism at the mu-opioid receptor and its antagonism at kappa and delta receptors, as well as naloxone's broad antagonist activity.

Buprenorphine Receptor Binding and Kinetic Parameters

Buprenorphine exhibits a complex and high-affinity binding profile across the different opioid receptors. Notably, it has a very high affinity for the mu-opioid receptor (MOR), where it acts as a partial agonist.[1][2] It also displays high affinity for the kappa-opioid receptor (KOR) and delta-opioid receptor (DOR), functioning as an antagonist at these sites.[3][4][5] Furthermore, buprenorphine interacts with the nociceptin/orphanin FQ (NOP) receptor (ORL-1) as a weak partial agonist.[3] Its slow dissociation from the mu-opioid receptor contributes to its long duration of action.[6][7]

| Receptor | Ligand | Kᵢ (nM) | kₒₙ (M⁻¹min⁻¹) | kₒff (min⁻¹) | Species/System | Reference(s) |

| Mu (μ) | Buprenorphine | 0.08 ± 0.02 | 1.1 x 10⁸ | 0.0114 | Rat Brain | [6] |

| 0.2 | 1.0 x 10⁷ | 0.012 | Living Cells | [8] | ||

| 0.22 | - | 0.019 | Human (in vivo) | [9] | ||

| Kappa (κ) | Buprenorphine | 0.072 | - | - | - | [4] |

| 0.11 ± 0.05 | - | - | Rat Brain | [6] | ||

| Delta (δ) | Buprenorphine | 0.42 ± 0.04 | - | - | Rat Brain | [6] |

| 1.15 | - | - | Functional Assay | [10] | ||

| ORL-1 | Buprenorphine | 285 ± 30 | - | - | Rat Brain | [6] |

Kᵢ (Inhibition Constant): A measure of the ligand's binding affinity. A lower Kᵢ value indicates a higher affinity. kₒₙ (Association Rate Constant): The rate at which the ligand binds to the receptor. kₒff (Dissociation Rate Constant): The rate at which the ligand unbinds from the receptor.

Naloxone Receptor Binding and Kinetic Parameters

Naloxone is a non-selective opioid receptor antagonist with a high affinity for the mu-opioid receptor.[11] It also binds to kappa and delta opioid receptors, though with lower affinity compared to the mu receptor.[12][13] In contrast to buprenorphine, naloxone exhibits rapid association and dissociation kinetics, which underlies its use in the rapid reversal of opioid overdose.[14]

| Receptor | Ligand | Kᵢ (nM) | kₒₙ (M⁻¹min⁻¹) | kₒff (min⁻¹) | Species/System | Reference(s) |

| Mu (μ) | Naloxone | 1.39 | 1.7 x 10⁸ | 1.44 | Living Cells | [8] |

| ~1-2 | - | - | - | [13] | ||

| Kappa (κ) | Naloxone | 11.4 | - | - | Functional Assay | [10] |

| 16 | - | - | Mammalian Receptors | [12] | ||

| Delta (δ) | Naloxone | 25.0 | - | - | Functional Assay | [10] |

| 95 | - | - | Mammalian Receptors | [12] |

Experimental Protocols

The determination of binding affinity (Kᵢ) and kinetic parameters (kₒₙ and kₒff) is primarily achieved through radioligand binding assays. Below are detailed methodologies for these key experiments.

Competitive Radioligand Binding Assay for Kᵢ Determination

This assay measures the affinity of a test compound by its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., buprenorphine or naloxone) for a specific opioid receptor subtype.

Materials:

-

Receptor Source: Cell membranes prepared from tissues or cell lines expressing the opioid receptor of interest (e.g., CHO or HEK293 cells stably expressing human μ, δ, or κ opioid receptors).[15]

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]DAMGO for μ-opioid receptors, [³H]DPDPE for δ-opioid receptors, [³H]U-69,593 for κ-opioid receptors).[15]

-

Test Compound: Buprenorphine or naloxone of known concentration.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled standard antagonist (e.g., naloxone at 10 µM).[16]

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[16]

-

Filtration Apparatus: A cell harvester with glass fiber filters.[16]

-

Scintillation Counter: For measuring radioactivity.[16]

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[16]

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kₑ), and membrane suspension.[16]

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.[16]

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.[16]

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[16]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[16]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[16]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.[16]

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[16]

Competitive Radioligand Binding Assay Workflow

Kinetic Radioligand Binding Assay for kₒₙ and kₒff Determination

This assay measures the rate of association and dissociation of a radioligand to and from its receptor.

Objective: To determine the association (kₒₙ) and dissociation (kₒff) rate constants of a ligand for a specific opioid receptor.

Materials: Same as for the competitive binding assay.

Procedure for Association Rate (kₒₙ):

-

Initiate the binding reaction by adding the radioligand to the membrane preparation at time zero.

-

At various time points, terminate the reaction for a set of triplicate wells by rapid filtration.

-

Measure the specific binding at each time point.

-

Plot the specific binding against time.

Data Analysis for kₒₙ:

-

The data are fitted to a one-phase association equation: Y = Yₘₐₓ * (1 - exp(-kₒᵦₛ * t)), where kₒᵦₛ is the observed association rate.

-

Calculate kₒₙ using the equation: kₒₙ = (kₒᵦₛ - kₒff) / [L], where [L] is the radioligand concentration.

Procedure for Dissociation Rate (kₒff):

-

Allow the binding of the radioligand to the receptor to reach equilibrium.

-

Initiate dissociation at time zero by adding a high concentration of a non-radiolabeled ligand (to prevent re-association of the radioligand).

-

At various time points, terminate the reaction by rapid filtration and measure the remaining specific binding.

-

Plot the natural logarithm of the percentage of specific binding remaining against time.

Data Analysis for kₒff:

-

The data are fitted to a one-phase exponential decay equation: Y = Y₀ * exp(-kₒff * t).

-

The slope of the line from the semi-logarithmic plot of binding versus time gives the kₒff value.

Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gᵢ/Gₒ).[3] Ligand binding initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, modulation of ion channels, and recruitment of β-arrestin. The specific signaling profile can differ depending on the ligand and the receptor subtype.

Buprenorphine Signaling Pathways

As a partial agonist at the mu-opioid receptor, buprenorphine produces a submaximal G-protein activation compared to full agonists. It is considered a Gᵢ-biased agonist, showing a preference for G-protein signaling over β-arrestin recruitment.[12][17] Its antagonism at kappa and delta receptors involves blocking the signaling cascades typically initiated by agonists at these receptors. At the ORL-1 receptor, buprenorphine acts as a full agonist in some pathways, activating MAP kinase and Akt.[18]

Buprenorphine Receptor Signaling Pathways

Naloxone Signaling Pathways

Naloxone, as a competitive antagonist, binds to opioid receptors but does not activate them. By occupying the receptor binding site, it blocks the action of endogenous and exogenous opioids, thereby preventing the initiation of downstream signaling cascades.[14] This includes the prevention of G-protein activation, inhibition of adenylyl cyclase, and modulation of ion channel activity that would otherwise be induced by an agonist. Some studies suggest that in certain contexts, naloxone may act as an inverse agonist, reducing the basal activity of the receptor.

Naloxone Receptor Signaling Pathways

References

- 1. Targeting opioid receptor signaling in depression: do we need selective κ opioid receptor antagonists? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naloxone rapidly evokes endogenous kappa opioid receptor-mediated hyperalgesia in naïve mice pretreated briefly with GM1 ganglioside or in chronic morphine-dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Kappa-Opiate Receptor Impacts the Pathophysiology and Behavior of Substance Use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Delta opioid antagonist effects of buprenorphine in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buprenorphine Is a Weak Partial Agonist That Inhibits Opioid Receptor Desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]

- 9. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 10. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 11. Naloxone - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 12. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. MedlinePlus: How Naloxone Saves Lives in Opioid Overdose [medlineplus.gov]

- 15. benchchem.com [benchchem.com]

- 16. revvity.com [revvity.com]

- 17. Agonists and antagonists bind to different domains of the cloned kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antidepressant-like Effects of Buprenorphine are Mediated by Kappa Opioid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tandem of Opioid Receptor Modulation: A Technical Guide to the Molecular Pharmacology of Buprenorphine and Naloxone

For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth exploration of the molecular and pharmacological interactions of the buprenorphine and naloxone (B1662785) combination, a cornerstone in the treatment of opioid use disorder.

This guide delineates the intricate receptor binding kinetics, functional activities, and downstream signaling pathways of these two compounds. It further provides detailed experimental methodologies for key assays and summarizes critical quantitative data in a comparative format.

Core Pharmacological Principles of the Combination

Buprenorphine is a synthetically derived phenanthrene (B1679779) with a complex and unique pharmacology. It acts as a partial agonist at the mu-opioid receptor (MOR) and an antagonist at the kappa-opioid receptor (KOR). This dual action contributes to its therapeutic efficacy and safety profile. Its partial agonism at the MOR provides enough receptor stimulation to alleviate withdrawal symptoms and cravings in individuals with opioid dependence, while the "ceiling effect" on respiratory depression enhances its safety compared to full MOR agonists.

Naloxone is a pure, competitive antagonist of opioid receptors, with the highest affinity for the MOR. When administered in the absence of an opioid agonist, naloxone has little to no pharmacological effect. However, in the presence of opioids, it rapidly binds to opioid receptors, displacing the agonist and reversing its effects, most critically, respiratory depression.

The combination of buprenorphine and naloxone is primarily formulated for sublingual administration. This route of administration is key to the therapeutic strategy. Buprenorphine is well-absorbed sublingually, whereas naloxone has very poor sublingual bioavailability. This ensures that the therapeutic effects are dominated by buprenorphine. However, if the combination product is misused via intravenous or intranasal routes, the higher bioavailability of naloxone through these routes leads to the precipitation of withdrawal symptoms in opioid-dependent individuals, thus deterring abuse.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the interaction of buprenorphine and naloxone with various opioid receptors.

Table 1: Receptor Binding Affinities (Ki, nM)

| Compound | Mu (μ) Receptor | Kappa (κ) Receptor | Delta (δ) Receptor | ORL-1 (NOP) Receptor |

| Buprenorphine | 0.08 ± 0.02 (Rat Brain) | 0.11 ± 0.05 (Rat Brain) | 0.42 ± 0.04 (Rat Brain) | 285 ± 30 (Rat Brain) |

| High Affinity | High Affinity | High Affinity | Lower Affinity | |

| 0.2 | ||||

| Naloxone | ~1-2 | ~16-33 | ~95 | |

| 1.115 | 16 | |||

| 1.518 ± 0.065 |

Lower Kᵢ values indicate higher binding affinity.

Table 2: Functional Activity

| Compound | Receptor | Activity Type | EC₅₀ (nM) | Eₘₐₓ (% Stimulation) | pA₂ |

| Buprenorphine | Mu (μ) | Partial Agonist | 0.08 ± 0.01 | 38 ± 8 | |

| Kappa (κ) | Antagonist | 0.04 ± 0.01 | 10 ± 4 | ||

| Delta (δ) | Antagonist | NS | NS | ||

| ORL-1 (NOP) | Agonist | 35 ± 30 | 60 ± 10 | ||

| Naloxone | Mu (μ) | Antagonist | ~8.37 |

EC₅₀ represents the concentration for 50% of maximal effect. Eₘₐₓ is the maximum effect. pA₂ is a measure of the potency of an antagonist.NS: Not significant.

Table 3: Pharmacokinetic Parameters

| Compound | Route of Administration | Bioavailability |

| Buprenorphine | Sublingual | ~35-55% |

| Intravenous | 100% | |

| Intranasal | ~48% | |

| Naloxone | Sublingual | <10% |

| Oral | ~1-2% | |

| Intravenous | 100% | |

| Intranasal | ~30-50% | |

| Intramuscular | Higher than Intranasal |

Signaling Pathways and Rationale for Combination

The following diagrams illustrate the key molecular interactions and the logic behind the buprenorphine-naloxone combination therapy.

Caption: Buprenorphine and Naloxone interaction at the Mu-Opioid Receptor.

Caption: Workflow for a competitive radioligand binding assay.

The Pharmacodynamics of Buprenorphine and Naloxone: A Technical Guide for Researchers

An In-depth Examination of Mu-Opioid Receptor Modulation

This technical guide provides a comprehensive overview of the pharmacodynamics of buprenorphine as a partial agonist and naloxone (B1662785) as a competitive antagonist at the mu-opioid receptor (MOR). Tailored for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, quantitative pharmacological data, detailed experimental protocols, and key signaling pathways.

Introduction: The Nuances of Mu-Opioid Receptor Modulation

The mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR), is the primary target for endogenous opioid peptides and exogenous opioid analgesics.[1] Its activation mediates profound analgesia but is also associated with significant adverse effects, including respiratory depression, euphoria, and dependence.[1][2] Buprenorphine and naloxone represent two key modulators of the MOR, exhibiting distinct pharmacological profiles that are leveraged in clinical settings for pain management and opioid use disorder.

Buprenorphine is a potent synthetic partial agonist at the MOR, characterized by a high binding affinity and low intrinsic activity.[2][3][4] This profile results in a "ceiling effect" on its pharmacological response, such as respiratory depression, enhancing its safety profile compared to full agonists.[2][5] Conversely, naloxone is a pure, competitive antagonist at the MOR with a high affinity but no intrinsic activity.[6][7][8] It effectively blocks or displaces agonists from the receptor, rapidly reversing their effects, which is critical in the treatment of opioid overdose.[6][7][9]

Quantitative Pharmacological Data

The interaction of buprenorphine and naloxone with the mu-opioid receptor can be quantified through various in vitro and in vivo parameters. The following tables summarize key quantitative data for these compounds, providing a basis for comparative analysis.

| Compound | Receptor | Parameter | Value (nM) | Assay Type | Reference |

| Buprenorphine | Mu-Opioid | Kᵢ | 0.2 | Radioligand Binding | [10] |

| Buprenorphine | Mu-Opioid | Kᵢ | 0.216 | Radioligand Binding | [11] |

| Naloxone | Mu-Opioid | Kᵢ | ~1-2 | Radioligand Binding | [12] |

| Naloxone | Mu-Opioid | Kᵢ | 1.115 | Radioligand Binding | [13] |

| Naloxone | Mu-Opioid | Kᵢ | 2.3 | Radioligand Binding | [10] |

| Naloxone | Mu-Opioid | IC₅₀ | 0.43 | Radioligand Binding ([³H]DAMGO) | [14] |

Table 1: Comparative Binding Affinities (Kᵢ) and IC₅₀ of Buprenorphine and Naloxone at the Mu-Opioid Receptor. Lower Kᵢ and IC₅₀ values indicate higher binding affinity.

| Compound | Receptor | Parameter | Description | Assay Type | Reference |

| Buprenorphine | Mu-Opioid | Efficacy | Partial Agonist | GTPγS Binding / cAMP Assay | [3][15] |

| Buprenorphine | Mu-Opioid | Intrinsic Activity | Low | Functional Assays | [2] |

| Naloxone | Mu-Opioid | Efficacy | Antagonist | Functional Assays | [6][8] |

| Naloxone | Mu-Opioid | Intrinsic Activity | None (or inverse agonist) | Functional Assays | [7][16] |

Table 2: Functional Activity of Buprenorphine and Naloxone at the Mu-Opioid Receptor.

Signaling Pathways and Mechanisms of Action

Upon binding to the MOR, agonists like buprenorphine trigger a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to inhibitory G-proteins (Gαi/o), which subsequently inhibit adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulate ion channels. Another critical pathway involves the recruitment of β-arrestin, which plays a role in receptor desensitization, internalization, and can initiate G-protein independent signaling.

Buprenorphine, as a partial agonist, weakly activates these pathways compared to a full agonist. Its high affinity and slow dissociation from the receptor contribute to its long duration of action and its ability to block other opioids.[5][17] Naloxone, being a competitive antagonist, binds to the receptor but does not induce the conformational change necessary for signal transduction, thereby blocking the action of agonists.[6][8]

Caption: Mu-Opioid Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Kᵢ) of an unlabeled compound (e.g., buprenorphine or naloxone) by measuring its ability to compete with a radiolabeled ligand for binding to the MOR.[6][18]

Objective: To determine the Kᵢ of a test compound for the mu-opioid receptor.

Materials:

-

Receptor Source: Cell membranes from tissues or cell lines expressing the MOR (e.g., CHO-K1 cells).[18]

-

Radioligand: A high-affinity MOR radioligand (e.g., [³H]-DAMGO).[19]

-

Test Compound: Buprenorphine or naloxone.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled standard antagonist (e.g., unlabeled naloxone).[18][19]

-

Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4.[18]

-

Wash Buffer: Ice-cold binding buffer.[18]

-

Filtration Apparatus: Cell harvester with glass fiber filters.[18][19]

Procedure:

-

In a 96-well plate, add increasing concentrations of the test compound.

-

Add a fixed concentration of the radioligand (typically at or near its Kₔ value) to all wells.[19]

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled antagonist).[19]

-

Add the membrane preparation to all wells.[19]

-

Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[19]

-

Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.[19]

-

Measure the radioactivity retained on the filters using a scintillation counter.[19]

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[1][18]

Caption: Radioligand Binding Assay Workflow.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist.[15][20] It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.[15][20]

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist at the MOR.

Materials:

-

Receptor Source: Cell membranes expressing the MOR.[15]

-

[³⁵S]GTPγS.[15]

-

GDP.[15]

-

Test Agonist: Buprenorphine.

-

Non-specific Binding Control: Unlabeled GTPγS.[15]

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EGTA.[21]

Procedure:

-

In a 96-well plate, add serial dilutions of the test agonist.[15]

-

Add the membrane preparation and GDP.[15]

-

Pre-incubate the plate (e.g., 15 minutes at 30°C).[15]

-

Initiate the reaction by adding [³⁵S]GTPγS.[15]

-

Incubate for a defined period (e.g., 60 minutes at 30°C).[15]

-

Terminate the reaction by rapid filtration.[15]

-

Wash the filters with ice-cold buffer.[15]

-

Measure the radioactivity on the filters.[15]

-

Subtract non-specific binding to obtain specific binding.[15]

-

Plot specific binding against the log concentration of the agonist to generate a dose-response curve and determine EC₅₀ and Eₘₐₓ values.[15]

β-Arrestin Recruitment Assay

This assay measures the ability of an agonist to promote the interaction between the activated MOR and β-arrestin.

Objective: To quantify agonist-induced β-arrestin recruitment to the MOR.

Methodology Principle: These assays often utilize techniques such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC). In a typical BRET-based assay, the MOR is fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin is fused to a BRET acceptor (e.g., YFP). Upon agonist-induced recruitment of β-arrestin to the receptor, the donor and acceptor are brought into close proximity, resulting in a detectable BRET signal.

General Procedure (BRET-based):

-

Co-transfect cells with constructs encoding MOR-donor and β-arrestin-acceptor fusions.

-

Plate the cells in a 96-well plate.

-

Add the BRET substrate (e.g., coelenterazine (B1669285) h).

-

Add serial dilutions of the test agonist.

-

Measure the light emission at wavelengths corresponding to the donor and acceptor.

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Plot the BRET ratio against the log concentration of the agonist to determine EC₅₀ and Eₘₐₓ.

Caption: Logical Flow of β-Arrestin Recruitment.

Conclusion

The distinct pharmacodynamic profiles of buprenorphine and naloxone at the mu-opioid receptor underpin their critical roles in modern medicine. Buprenorphine's partial agonism provides a unique therapeutic window for managing pain and opioid dependence with a favorable safety profile, while naloxone's pure antagonism offers a life-saving intervention for opioid overdose. A thorough understanding of their binding affinities, functional activities, and the signaling pathways they modulate is essential for the continued development of safer and more effective opioid-based therapeutics. The experimental protocols detailed herein provide a foundation for the continued investigation and characterization of novel MOR modulators.

References

- 1. benchchem.com [benchchem.com]

- 2. Buprenorphine Education: Technical explanation of Buprenorphine mu receptor, affinity of agonist and antagonist [naabt.org]

- 3. researchgate.net [researchgate.net]

- 4. Buprenorphine Is a Weak Partial Agonist That Inhibits Opioid Receptor Desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology of medicines available for the treatment of opioid dependence - Guidelines for the Psychosocially Assisted Pharmacological Treatment of Opioid Dependence - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Naloxone - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 9. youtube.com [youtube.com]

- 10. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]

- 11. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Higher naloxone dosing in a quantitative systems pharmacology model that predicts naloxone-fentanyl competition at the opioid mu receptor level - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 15. benchchem.com [benchchem.com]

- 16. Opioid antagonist - Wikipedia [en.wikipedia.org]

- 17. droracle.ai [droracle.ai]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 21. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Kappa-Opioid Receptor Antagonism in the Pharmacological Effects of Buprenorphine: A Technical Guide

Abstract

Buprenorphine is a unique opioid medication with a complex pharmacological profile that is critical to its therapeutic applications in both pain management and opioid use disorder.[1] It functions as a partial agonist at the mu-opioid receptor (MOR) and, crucially, as an antagonist at the kappa-opioid receptor (KOR).[2][3] This technical guide provides an in-depth examination of the KOR antagonism component of buprenorphine's mechanism of action. We will review its receptor binding and functional activity, explore the signaling pathways of the KOR, and detail the experimental methodologies used to characterize these interactions. The antagonistic activity of buprenorphine at the KOR is integral to its therapeutic effects, contributing to its antidepressant properties and its utility in treating addiction by mitigating the dysphoric and pro-relapse effects associated with the endogenous KOR system.[4][5] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this key aspect of buprenorphine's pharmacology.

Pharmacological Profile of Buprenorphine

Buprenorphine's distinct clinical effects are a direct result of its interactions with multiple opioid receptor subtypes. Its profile is characterized by very high binding affinity and a complex pattern of agonist and antagonist activity.[2][6]

Receptor Binding Affinity

Buprenorphine binds with high affinity to the mu- (MOR), kappa- (KOR), and delta- (DOR) opioid receptors.[7] This high affinity, particularly at the MOR, allows it to displace other opioids like morphine and methadone from the receptor.[2][3] The following table summarizes the binding affinities (Ki) of buprenorphine for various human and monkey opioid receptors.

| Receptor Subtype | Binding Affinity (Ki) [nM] | Species | Reference |

| Mu-Opioid Receptor (MOR) | 0.21 - 0.57 | Human, Monkey | [7] |

| Kappa-Opioid Receptor (KOR) | 0.44 - 2.5 | Human, Monkey | [7] |

| Delta-Opioid Receptor (DOR) | 0.82 - 6.1 | Human, Monkey | [7] |

| Nociceptin Receptor (NOP/ORL-1) | 116 | Human | [8] |

Functional Activity

Functionally, buprenorphine acts as a partial agonist at the MOR, meaning it activates the receptor but with lower intrinsic efficacy than full agonists.[9][10] At the KOR and DOR, it primarily functions as an antagonist.[6][7][10] This mixed agonist-antagonist profile contributes to its "ceiling effect" on respiratory depression, enhancing its safety profile compared to full MOR agonists.[1][3] The table below details buprenorphine's functional potency (EC50) and maximum effect (Emax) in a [³⁵S]GTPγS binding assay, which measures G-protein activation.

| Receptor | Assay | Potency (EC50) [nM] | Efficacy (Emax) [% of Standard Agonist] | Standard Agonist | Reference |

| Mu-Opioid Receptor (MOR) | [³⁵S]GTPγS Binding | 1.7 - 5.5 | 29% - 52% | DAMGO | [8][11] |

| Kappa-Opioid Receptor (KOR) | [³⁵S]GTPγS Binding | - | Antagonist Activity | U69,593 | [12] |

| Nociceptin Receptor (NOP/ORL-1) | [³⁵S]GTPγS Binding | 116 | 21% | Nociceptin | [8] |

The Kappa-Opioid Receptor System

The Dynorphin (B1627789)/KOR System and its Role in Stress and Mood

The KOR and its endogenous peptide ligands, the dynorphins, form a critical neuromodulatory system.[13] Unlike the MOR system which is associated with euphoria and analgesia, activation of the dynorphin/KOR system is linked to negative affective states, including dysphoria, anxiety, and depression.[14][15] This system is activated by stress and is implicated in the pathophysiology of stress-related disorders and the negative emotional states associated with drug withdrawal, which can drive relapse.[13][16]

KOR Signaling Pathways

The KOR is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o protein.[15] Agonist binding initiates signaling cascades that inhibit neuronal activity. Buprenorphine, acting as a KOR antagonist, blocks these downstream effects. Key pathways include:

-

G-Protein Pathway: Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[15]

-

MAPK Pathways: Activation of mitogen-activated protein kinase (MAPK) cascades, including p38 and c-Jun N-terminal kinase (JNK).[15] Activation of the p38 MAPK pathway, in particular, has been linked to the aversive effects of KOR activation.[15]

Consequences of Buprenorphine's KOR Antagonism

By blocking the dynorphin/KOR system, buprenorphine produces several clinically relevant effects that are distinct from its MOR-mediated actions.

-

Antidepressant Effects: A growing body of evidence from both preclinical and clinical studies suggests that KOR antagonism mediates the antidepressant effects of buprenorphine.[4] In animal models like the forced swim test, buprenorphine's effect is absent in KOR knockout mice, demonstrating the necessity of this receptor for its antidepressant-like activity.[4][17] This has led to the clinical investigation of buprenorphine, often in combination with an MOR antagonist like samidorphan, for treatment-resistant depression.[14][18]

-

Role in Opioid Use Disorder: The dysphoria and stress associated with opioid withdrawal are significant drivers of relapse.[13] The dynorphin/KOR system is upregulated during chronic opioid use and contributes to these negative affective states.[16] By antagonizing the KOR, buprenorphine can alleviate this withdrawal-associated dysphoria, reduce cravings, and improve mood, thereby supporting recovery.[6][16]

-

Modulation of Analgesia: While buprenorphine's primary analgesic effects are mediated by MOR partial agonism, KOR antagonism may prevent the anti-analgesic and hyperalgesic effects that can be produced by the dynorphin system, particularly during chronic pain states or long-term opioid therapy.[9]

Key Experimental Methodologies

The characterization of buprenorphine's activity at the KOR relies on a suite of established in vitro and in vivo assays.

In Vitro Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor. A competitive binding assay measures the ability of a test compound (buprenorphine) to displace a radiolabeled ligand from the receptor.

Detailed Protocol:

-

Receptor Source Preparation: Cell membranes from a cell line stably expressing the recombinant human KOR are thawed and resuspended in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[19]

-

Assay Setup: In a 96-well plate, the following are added in triplicate:

-

Total Binding: KOR membranes, a radiolabeled KOR-selective antagonist (e.g., [³H]-diprenorphine), and assay buffer.

-

Non-specific Binding: The same components as total binding, plus a high concentration of a non-radiolabeled, non-selective opioid antagonist (e.g., naloxone) to saturate all receptors.[19]

-

Competitive Binding: KOR membranes, the radiolabeled ligand, and serial dilutions of buprenorphine.[19]

-

-

Incubation: The plate is incubated (e.g., 60-120 minutes at room temperature) to allow binding to reach equilibrium.[19]

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound.[19]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. The concentration of buprenorphine that inhibits 50% of specific binding (IC50) is determined by non-linear regression. The IC50 is then converted to the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration and Kd is the dissociation constant of the radioligand.[19]

Functional assays measure the intracellular response following receptor binding, determining whether a compound is an agonist, antagonist, or partial agonist.

β-Arrestin Recruitment Assay Protocol: This assay measures the recruitment of the scaffolding protein β-arrestin to the receptor, a key step in desensitization and G-protein-independent signaling.

-

Cell Culture: Use an engineered cell line co-expressing the KOR and a β-arrestin fusion protein linked to a reporter system (e.g., β-galactosidase fragments).[20] Plate cells in a 96- or 384-well plate and incubate.

-

Compound Addition: Add serial dilutions of the test compound (buprenorphine) to the wells and pre-incubate to assess for antagonist properties.[20]

-

Agonist Stimulation: Add a known KOR agonist (e.g., U-50,488H) at a fixed concentration (typically EC80) to stimulate β-arrestin recruitment. To test for agonist activity, buprenorphine is added alone.[20]

-

Incubation: Incubate the plate for 60-90 minutes at 37°C.[20]

-

Detection: Add detection reagents that generate a chemiluminescent or fluorescent signal upon re-complementation of the reporter enzyme.

-

Data Analysis: Measure the signal with a luminometer or fluorometer. For antagonists, data are plotted to determine the IC50 value for the inhibition of the agonist response. For agonists, an EC50 and Emax are determined. Buprenorphine shows antagonist activity in this assay at the KOR.

In Vivo Models

The FST is a widely used behavioral model to screen for antidepressant-like activity in rodents.

-

Habituation (Optional): Mice may be placed in the water for a longer period (e.g., 15 min) 24 hours before the test.

-

Drug Administration: Mice are administered buprenorphine, a positive control (e.g., desipramine), or vehicle at a set time before the test (e.g., 30-60 minutes).[17]

-

Test Session: Each mouse is placed individually into a cylinder of water from which it cannot escape for a 6-minute session.[17]

-

Behavioral Scoring: The duration of immobility (floating passively) is recorded, typically during the last 4 minutes of the session.

-

Interpretation: A significant reduction in immobility time is interpreted as an antidepressant-like effect. Studies show buprenorphine reduces immobility, and this effect is blocked by KOR antagonists or in KOR knockout mice.[17]

The UCMS model is used to induce a depressive-like state in rodents by exposing them to a series of mild, unpredictable stressors over several weeks.

-

Stress Protocol: For 3-5 weeks, animals are subjected to a varying daily schedule of stressors, such as cage tilt, damp bedding, social isolation, and altered light/dark cycles.[17]

-

Treatment: During the stress protocol, animals are treated daily with buprenorphine or vehicle.[17]

-

Behavioral Assessment: Following the stress period, a battery of behavioral tests is conducted. These often include:

-

Sucrose (B13894) Preference Test: To measure anhedonia (a core symptom of depression). A reduction in sucrose preference in stressed animals is reversed by effective antidepressant treatment.[17]

-

Forced Swim Test: As described above.

-

Light/Dark Box Test: To measure anxiety-like behavior.[17]

-

-

Interpretation: Buprenorphine treatment has been shown to normalize the behavioral deficits induced by UCMS, such as reduced sucrose preference and increased immobility, further supporting the antidepressant effects of its KOR antagonism.[17]

Summary and Future Directions

The antagonism of the kappa-opioid receptor is a cornerstone of buprenorphine's unique and clinically valuable pharmacological profile. This mechanism is distinct from its well-known partial agonism at the mu-opioid receptor and is critical for its antidepressant effects and its efficacy in treating opioid use disorder. By blocking the stress- and dysphoria-inducing dynorphin/KOR system, buprenorphine can improve mood and reduce the negative affective states that drive addiction.

Future research should continue to explore the intricate interplay between buprenorphine's activity at MOR and KOR. The development of novel ligands with biased signaling properties or specific MOR/KOR activity ratios could lead to even safer and more effective treatments for pain, depression, and substance use disorders. A deeper understanding of the downstream signaling consequences of KOR antagonism will be essential for advancing the development of this important class of therapeutics.

References

- 1. What is the mechanism of Buprenorphine? [synapse.patsnap.com]

- 2. Buprenorphine Education: Technical explanation of Buprenorphine mu receptor, affinity of agonist and antagonist [naabt.org]

- 3. psychiatry.uams.edu [psychiatry.uams.edu]

- 4. Antidepressant-like Effects of Buprenorphine are Mediated by Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Opioid antagonists, partial agonists, and agonists/antagonists: the role of office-based detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. Buprenorphine - Wikipedia [en.wikipedia.org]

- 8. Structural Determinants of Opioid and NOP Receptor Activity in Derivatives of Buprenorphine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pharmacytimes.com [pharmacytimes.com]

- 11. μ-Opioid Receptors: Correlation of Agonist Efficacy for Signalling with Ability to Activate Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buprenorphine/samidorphan - Wikipedia [en.wikipedia.org]

- 13. Frontiers | The Kappa Opioid Receptor: From Addiction to Depression, and Back [frontiersin.org]

- 14. Kappa opioid receptor antagonism: Are opioids the answer for treatment resistant depression? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Kappa-Opiate Receptor Impacts the Pathophysiology and Behavior of Substance Use - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antidepressant-like Effects of Buprenorphine are Mediated by Kappa Opioid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Major Depressive Disorder and Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

The Neurobiology of Buprenorphine/Naloxone: A Technical Guide to its Effects on Dopamine Pathways

Executive Summary: The combination of buprenorphine and naloxone (B1662785) is a cornerstone of medication-assisted treatment for opioid use disorder (OUD). Its efficacy is rooted in a unique and complex pharmacological profile that modulates the mesolimbic dopamine (B1211576) system, the primary neural pathway implicated in reward and addiction. This technical guide provides an in-depth analysis of the mechanisms through which buprenorphine and naloxone, individually and in combination, affect dopamine signaling. We synthesize findings from key preclinical and clinical studies, present quantitative data in a structured format, detail common experimental protocols used in this field of research, and provide visualizations of the core signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the neuropharmacological basis for buprenorphine/naloxone therapy.

Introduction: The Mesolimbic Dopamine System and Opioid Action

The brain's reward system is a critical driver of behavior, and at its core lies the mesolimbic dopamine pathway. This circuit originates with dopamine-producing neurons in the Ventral Tegmental Area (VTA) that project to the Nucleus Accumbens (NAc).[1] The release of dopamine in the NAc is associated with feelings of pleasure and reward, reinforcing behaviors essential for survival.[2]

Opioids, like heroin or morphine, exert their powerful reinforcing effects by hijacking this system.[3] They bind to mu-opioid receptors (MORs) located on inhibitory GABAergic interneurons in the VTA.[4] Activation of MORs by a full agonist suppresses GABA release, which in turn disinhibits the VTA's dopamine neurons, leading to a surge of dopamine in the NAc.[4][5] This unnatural and robust increase in dopamine is a key factor in the development of opioid addiction. The kappa-opioid receptor (KOR) system, in contrast, generally opposes the MOR system; KOR activation can decrease dopamine release and produce dysphoria.[6][7]

Buprenorphine/naloxone therapy is designed to modulate this pathway, reducing cravings and withdrawal symptoms without producing the same intense euphoria as full opioid agonists.

References

- 1. Frontiers | The Ventral Tegmental Area and Nucleus Accumbens as Circadian Oscillators: Implications for Drug Abuse and Substance Use Disorders [frontiersin.org]

- 2. Can the chronic administration of the combination of buprenorphine and naloxone block dopaminergic activity causing anti-reward and relapse potential? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Naloxone precipitated withdrawal increases dopamine release in the dorsal striatum of opioid dependent men - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buprenorphine is a weak dopamine releaser relative to heroin, but its pretreatment attenuates heroin-evoked dopamine release in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Kappa-Opiate Receptor Impacts the Pathophysiology and Behavior of Substance Use - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Investigation of Buprenorphine/Naloxone's Anti-Addictive Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical investigation into the anti-addictive properties of the buprenorphine/naloxone (B1662785) combination. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals working in the field of addiction medicine. This document summarizes key quantitative data from pivotal preclinical studies, details the experimental protocols used in this research, and visualizes the underlying neurobiological mechanisms and experimental workflows.

Core Principles of Buprenorphine/Naloxone Combination Therapy

Buprenorphine is a partial agonist at the mu (µ)-opioid receptor and an antagonist at the kappa (κ)-opioid receptor.[1][2] Its partial agonism at the µ-opioid receptor provides enough opioid stimulation to prevent withdrawal symptoms and reduce cravings in individuals with opioid dependence, while also exhibiting a "ceiling effect" on respiratory depression, which increases its safety profile compared to full opioid agonists.[1] Naloxone is a pure opioid receptor antagonist with a high affinity for the µ-opioid receptor.[3]

The rationale for combining buprenorphine with naloxone is to deter intravenous abuse.[3][4] Naloxone has poor sublingual bioavailability, meaning that when the combination is taken as prescribed (under the tongue), the effects of buprenorphine predominate.[3][5] However, if the combination is dissolved and injected, the naloxone becomes highly bioavailable and can precipitate withdrawal in opioid-dependent individuals, thereby reducing its abuse potential.[3]

Quantitative Data from Preclinical Studies

The anti-addictive properties of buprenorphine/naloxone have been evaluated in various preclinical models. The following tables summarize key quantitative findings from studies on conditioned place preference (CPP) and intravenous self-administration (IVSA).

Table 1: Conditioned Place Preference (CPP) Studies

| Study | Animal Model | Buprenorphine Dose (mg/kg) | Buprenorphine/Naloxone Dose (mg/kg) | Key Findings | Citation |

| Marona-Lewicka et al. (2009) | Mice | 0.02, 0.05, 0.1, 0.3, 0.5, 2, 4 (i.v.) | 4:1 ratio | Buprenorphine alone produced a significant CPP at 0.1 mg/kg. The buprenorphine/naloxone combination shifted the dose-response curve to the right, indicating a need for higher doses to produce a rewarding effect. With a shorter conditioning duration (5 min), the combination produced conditioned place aversion. | [4][6] |

| Lutfy & Cowan (2004) | Mice (wild-type and µ-receptor knockout) | Not specified | Not specified | Buprenorphine produced CPP in wild-type mice but not in µ-receptor knockout mice, highlighting the critical role of the µ-opioid receptor in its rewarding effects. | [7] |

Table 2: Intravenous Self-Administration (IVSA) Studies

| Study | Animal Model | Buprenorphine Dose (mg/kg/infusion) | Buprenorphine/Naloxone Dose (mg/kg/infusion) | Key Findings | Citation |

| Comer et al. (2002) | Human (recently detoxified heroin abusers) | 2, 8 (i.v.) | 2/0.5, 8/2 (i.v.) | Both buprenorphine alone and the combination served as reinforcers compared to placebo. Progressive ratio breakpoint values were significantly higher for active drug conditions but did not differ significantly between buprenorphine and the combination, suggesting similar reinforcing effects under these conditions. | [8][9] |

| Myers et al. (1984) | Rats | 0.3, 3 | Not specified | Buprenorphine decreased intravenous acetaldehyde (B116499) self-injection, suggesting a potential role in reducing the rewarding effects of other substances of abuse. | [10] |

Table 3: Neurochemical Studies (Microdialysis)

| Study | Animal Model | Buprenorphine Dose (mg/kg) | Key Findings | Citation |

| Sorge & Stewart (2006) | Rats | 3.0 (chronic) | Chronic buprenorphine treatment increased basal levels of glutamate (B1630785) in the nucleus accumbens. | [11] |

| Zocchi et al. (2005) | Rats | Not specified | Acute buprenorphine increases mesolimbic dopamine (B1211576) release, while long-term use tends to decrease it. | [12] |

| Jacobs et al. (2020) | Rats | 0.01-0.7 (i.v.) | Buprenorphine produced a biphasic, dose-dependent effect on dopamine release in the nucleus accumbens, with a maximal increase of ~25% at a low dose (0.04 mg/kg). Buprenorphine pretreatment blocked heroin-evoked dopamine release. | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are detailed protocols for key experiments cited in this guide.

Conditioned Place Preference (CPP) Protocol

This protocol is based on the methodology described by Marona-Lewicka et al. (2009).[6]

-

Subjects: Male Swiss-Webster mice.

-

Apparatus: A three-compartment CPP apparatus with distinct visual and tactile cues in the two outer compartments, separated by a central, neutral compartment.

-

Procedure:

-

Pre-conditioning Phase (Day 1): Mice are placed in the central compartment and allowed to freely explore all three compartments for 15 minutes. The time spent in each compartment is recorded to establish baseline preference.

-

Conditioning Phase (Days 2-4): A biased design is used where the drug is paired with the initially non-preferred compartment.

-

On conditioning days, mice receive an intravenous (i.v.) injection of either buprenorphine, buprenorphine/naloxone, or saline.

-

Immediately following injection, they are confined to one of the outer compartments for a specified duration (e.g., 5 or 30 minutes).

-

The drug and saline administrations are counterbalanced across the conditioning sessions. For example, a morning injection of saline is followed by an afternoon injection of the drug, with the animal placed in the opposite compartment.

-

-

Test Phase (Day 5): Mice are placed in the central compartment in a drug-free state and allowed to freely explore all three compartments for 15 minutes. The time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment compared to baseline is interpreted as a conditioned place preference, indicating the rewarding properties of the drug.

-

Intravenous Self-Administration (IVSA) Protocol

This protocol is a generalized representation based on principles from studies such as Comer et al. (2002).[9]

-

Subjects: Male Sprague-Dawley rats.

-

Surgical Preparation: Rats are surgically implanted with an indwelling intravenous catheter into the jugular vein, which is externalized on the back.

-

Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, and an infusion pump connected to the rat's catheter.

-

Procedure:

-

Acquisition Phase: Rats are placed in the operant chambers and learn to press a designated "active" lever to receive an infusion of a reinforcing drug (e.g., heroin or cocaine). Each lever press is paired with a cue light. The other "inactive" lever has no programmed consequences. Training continues until a stable pattern of self-administration is established.

-

Substitution Phase: Once a stable baseline of responding for the training drug is achieved, the drug available for self-administration is substituted with different doses of buprenorphine, buprenorphine/naloxone, or saline.

-

Reinforcement Schedules:

-

Fixed-Ratio (FR) Schedule: The animal receives one infusion for a fixed number of lever presses (e.g., FR1, one press per infusion). This is used to assess the reinforcing efficacy of the drug.

-

Progressive-Ratio (PR) Schedule: The number of lever presses required for each subsequent infusion increases progressively. The "breakpoint," or the highest number of presses the animal is willing to make for a single infusion, is used as a measure of the motivational strength of the drug.

-

-

Data Analysis: The number of infusions earned and the breakpoint values are compared across different drug conditions to determine the relative reinforcing effects.

-

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the preclinical investigation of buprenorphine/naloxone.

Conclusion

Preclinical investigations have been instrumental in elucidating the anti-addictive properties of the buprenorphine/naloxone combination. The data from conditioned place preference and intravenous self-administration studies, along with neurochemical analyses, provide a strong foundation for its clinical use in opioid use disorder. The partial agonist activity of buprenorphine at the µ-opioid receptor, coupled with the abuse-deterrent properties of naloxone, creates a unique pharmacological profile that reduces cravings and withdrawal while minimizing the risk of misuse. The modulation of the mesolimbic dopamine system, as well as interactions with GABAergic and glutamatergic pathways, are key to its therapeutic effects. Further preclinical research can continue to refine our understanding of this important medication and inform the development of novel treatments for substance use disorders.

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. Buprenorphine Education: Technical explanation of Buprenorphine mu receptor, affinity of agonist and antagonist [naabt.org]

- 3. Buprenorphine and Naloxone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Rewarding or aversive effects of buprenorphine/naloxone combination (Suboxone) depend on conditioning trial duration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buprenorphine and naloxone co-administration in opiate-dependent patients stabilized on sublingual buprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Self-administration of intravenous buprenorphine and the buprenorphine/naloxone combination by recently detoxified heroin abusers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Self-administration of Intravenous Buprenorphine and the Buprenorphine/Naloxone Combination by Recently Detoxified Heroin Abusers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of naloxone and buprenorphine on intravenous acetaldehyde self-injection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of chronic buprenorphine treatment on levels of nucleus accumbens glutamate and on the expression of cocaine-induced behavioral sensitization in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Buprenorphine is a weak dopamine releaser relative to heroin, but its pretreatment attenuates heroin‐evoked dopamine release in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Dual-Action Opioid Modulator: A Technical History of the Buprenorphine-Naloxone Formulation

Introduction

The development of the buprenorphine-naloxone combination therapy represents a significant milestone in the pharmacological management of opioid use disorder (OUD). This technical guide provides an in-depth exploration of the discovery, development, and mechanistic underpinnings of this pivotal formulation. By combining a partial mu-opioid agonist with a pure opioid antagonist, researchers created a medication with a unique pharmacological profile designed to reduce the potential for misuse while effectively treating opioid dependence. This document will detail the preclinical and clinical journey of the buprenorphine-naloxone formulation, presenting key quantitative data, experimental methodologies, and the intricate signaling pathways that govern its therapeutic effects.

Discovery and Developmental Timeline

The journey to the buprenorphine-naloxone formulation began with the synthesis and characterization of its two active components. Buprenorphine was first synthesized in 1966 by researchers at Reckitt & Colman (now Reckitt Benckiser) who were seeking a safer and less addictive alternative to morphine.[1][2] It was patented in 1965 and, after extensive research, was first launched in the UK in 1978 as an injectable analgesic for severe pain, with a sublingual formulation following in 1982.[3]

Naloxone (B1662785), an opioid antagonist, was developed earlier and approved by the FDA in 1971 for the treatment of opioid overdose.[4] The concept of combining buprenorphine with naloxone arose from the need to deter the intravenous misuse of buprenorphine by individuals with opioid dependence.[2] In 1993, the National Institute on Drug Abuse (NIDA) approached Reckitt to develop a combination tablet to address the diversion of buprenorphine.[2]

This collaboration led to extensive clinical trials throughout the 1990s. A key milestone was the enactment of the Drug Addiction Treatment Act of 2000 in the United States, which was lobbied for by Reckitt Benckiser.[3] This legislation allowed qualified physicians to prescribe certain narcotic drugs, including buprenorphine, for the treatment of opioid addiction in an office-based setting, greatly expanding access to treatment.[3]

Finally, on October 8, 2002, the U.S. Food and Drug Administration (FDA) approved two buprenorphine-based medications for the treatment of opioid dependence: Subutex® (buprenorphine) and Suboxone® (buprenorphine/naloxone).[4] The development of a sublingual film formulation of buprenorphine/naloxone (Suboxone® film) was later approved by the FDA on September 3, 2010, offering faster dissolution times. Generic versions of the sublingual film were approved in 2018, further increasing accessibility.[4][5]

Mechanism of Action and Pharmacology

The therapeutic efficacy and safety profile of the buprenorphine-naloxone formulation are a direct result of the distinct pharmacological properties of its two components and their interaction at opioid receptors.

Buprenorphine: Buprenorphine is a potent, high-affinity partial agonist at the mu-opioid receptor (MOR) and an antagonist at the kappa-opioid receptor (KOR).[6][7][8] Its high affinity for the MOR allows it to displace other full agonists like heroin and methadone from the receptor.[7][8] As a partial agonist, it produces a limited opioid effect, which reaches a "ceiling" at higher doses, reducing the risk of respiratory depression and euphoria compared to full agonists.[6][9] This "ceiling effect" is a key safety feature.[6]

Naloxone: Naloxone is a pure, non-selective, competitive opioid receptor antagonist with the highest affinity for the mu-opioid receptor.[8][10] When administered, it blocks the effects of opioid agonists by competing for the same receptor binding sites.[8]

The Combination: When the buprenorphine-naloxone formulation is taken sublingually as prescribed, buprenorphine is well absorbed, while naloxone has very low bioavailability due to extensive first-pass metabolism.[11] This means that the therapeutic effects are primarily driven by buprenorphine, which alleviates withdrawal symptoms and reduces cravings.[11] However, if the combination is crushed and injected, the naloxone is readily absorbed and can precipitate acute withdrawal in individuals physically dependent on opioids, thus deterring intravenous misuse.[9][11]

Opioid Receptor Binding Affinities

The interaction of buprenorphine and naloxone with opioid receptors is quantified by their binding affinities (Ki), with lower Ki values indicating a higher affinity.

| Compound | Receptor Subtype | Ki (nM) |

| Buprenorphine | Mu (µ) | 0.08 ± 0.02 (Rat Brain)[12] |

| Delta (δ) | 0.42 ± 0.04 (Rat Brain)[12] | |

| Kappa (κ) | 0.11 ± 0.05 (Rat Brain)[12] | |

| Naloxone | Mu (µ) | ~1-2[13] |

| Delta (δ) | ~16-33[13] | |

| Kappa (κ) | ~16-33[13] |

Pharmacokinetics

The pharmacokinetic profiles of sublingual buprenorphine and naloxone are critical to the formulation's efficacy and safety.

| Parameter | Buprenorphine | Naloxone |

| Tmax (sublingual) | 0.75 - 1.0 hours[3] | 0.5 hours[3] |

| Bioavailability (sublingual) | ~30%[4] | Very low (<2%) |

| Protein Binding | ~96%[14] | ~45%[14] |

| Metabolism | Primarily via CYP3A4 in the liver to norbuprenorphine[14] | Direct glucuronidation and N-dealkylation in the liver[14] |

| Elimination Half-life | 24 - 42 hours[14] | 2 - 12 hours[14] |

Key Experimental Protocols

The development of the buprenorphine-naloxone formulation was supported by rigorous preclinical and clinical studies. Below are representative methodologies for key experiments.

Radioligand Binding Assay for Opioid Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound (e.g., buprenorphine or naloxone) for a specific opioid receptor subtype.

Materials:

-

Receptor Source: Cell membranes from a stable cell line (e.g., CHO or HEK293) expressing the recombinant human mu, delta, or kappa opioid receptor.[6]

-

Radioligand: A radiolabeled ligand with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for the mu-opioid receptor).[6]

-

Test Compound: The unlabeled drug being tested (buprenorphine or naloxone).

-

Non-specific Binding Control: A high concentration of a non-selective opioid receptor antagonist (e.g., 10 µM naloxone).[11]

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[11]

-

Filtration Apparatus: A cell harvester with glass fiber filters.[11]

-

Scintillation Counter: For measuring radioactivity.[11]

Procedure:

-

Membrane Preparation: Thawed cell membranes are resuspended in ice-cold assay buffer to a specific protein concentration.[11]

-

Assay Setup: In a 96-well plate, the following are added in triplicate: assay buffer, radioligand, and varying concentrations of the test compound or the non-specific binding control.[11]

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Filtration: The contents of each well are rapidly filtered through glass fiber filters to separate bound from unbound radioligand.[11]

-

Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.[11]

-

Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.[11]

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding) is determined, and the Ki is calculated using the Cheng-Prusoff equation.[1]

Clinical Trial for Efficacy in Opioid Dependence

Objective: To assess the clinical efficacy of the buprenorphine/naloxone combination tablet for the treatment of opioid dependence.

Study Design: A multi-center, randomized, double-blind, placebo-controlled clinical trial.

Participants: Adult volunteers meeting the DSM-IV criteria for opioid dependence.[15] Exclusion criteria would include serious medical or psychiatric conditions that would make participation hazardous.[15]

Procedure:

-

Induction Phase: Participants are inducted onto a stable dose of the buprenorphine/naloxone tablet. The first dose is administered when objective signs of moderate opioid withdrawal appear, typically not less than six hours after the last opioid use.[16]

-

Maintenance Phase: Participants receive a daily maintenance dose of buprenorphine/naloxone.

-

Outcome Measures:

-

Data Analysis: Statistical analysis is performed to compare the outcomes between the buprenorphine/naloxone group and the placebo group.

Signaling Pathways

The distinct actions of buprenorphine and naloxone at the mu-opioid receptor are mediated by their effects on intracellular signaling cascades. The mu-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/Go).[5]

Buprenorphine (Partial Agonist) Signaling

Caption: Buprenorphine partially activates the mu-opioid receptor, leading to downstream signaling.

Naloxone (Antagonist) Signaling

Caption: Naloxone competitively blocks opioid agonists from binding to the mu-opioid receptor.

Clinical Efficacy and Safety

Numerous clinical trials have demonstrated the efficacy and safety of the buprenorphine-naloxone formulation for the treatment of opioid dependence.

A multi-center randomized trial comparing buprenorphine-naloxone to clonidine (B47849) for opioid detoxification found that significantly more inpatients assigned to buprenorphine-naloxone (77%) achieved treatment success (retained in the study and provided an opioid-free urine sample) compared to those assigned to clonidine (22%).[15] Similarly, for outpatients, 29% in the buprenorphine-naloxone group achieved treatment success compared to 5% in the clonidine group.[15]

Observational studies have also shown that buprenorphine/naloxone is an effective and well-tolerated treatment for opioid withdrawal, with most patients experiencing no withdrawal symptoms and fewer than 20% experiencing cravings over a 120-day period.[18]

The addition of naloxone does not appear to affect the efficacy of buprenorphine as a maintenance drug.[19] The primary purpose of naloxone is to deter intravenous abuse, and studies have shown that when administered intravenously to opioid-dependent individuals, the combination can precipitate withdrawal symptoms.[17]

Quantitative Clinical Trial Outcomes

| Study | Comparison | Outcome Measure | Buprenorphine/Naloxone Group | Comparator Group |

| Ling et al., 2005[15] | vs. Clonidine (Inpatient Detox) | Treatment Success Rate | 77% | 22% |

| Ling et al., 2005[15] | vs. Clonidine (Outpatient Detox) | Treatment Success Rate | 29% | 5% |

| Fudala et al., 2003 | vs. Placebo (Maintenance) | Opioid-Negative Urines | Significantly Higher | Significantly Lower |

| Kakko et al., 2003 | vs. Placebo (Maintenance) | Retention in Treatment | 75% | 0% |

Regulatory History and Impact

The approval of the buprenorphine-naloxone formulation by the FDA in 2002 was a landmark event in addiction medicine.[4] The Drug Addiction Treatment Act of 2000 paved the way for office-based treatment of opioid dependence, significantly increasing patient access to care.[3] The introduction of an abuse-deterrent formulation addressed a key concern associated with opioid agonist therapy. The subsequent approval of generic and film formulations has further expanded treatment options and affordability.[4][5]

The development of the buprenorphine-naloxone formulation has had a profound impact on the treatment of opioid use disorder, providing a safer and more accessible alternative to methadone for many individuals. Its unique pharmacological properties, supported by extensive preclinical and clinical research, have established it as a cornerstone of medication-assisted treatment for opioid dependence.

References

- 1. benchchem.com [benchchem.com]

- 2. In Vitro and Clinical Assessments of Abuse-Deterrent Formulations for Chronic Pain [ahdbonline.com]

- 3. Pharmacokinetics of Sublingual Buprenorphine Tablets Following Single and Multiple Doses in Chinese Participants With and Without Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buprenorphine - Wikipedia [en.wikipedia.org]

- 5. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Radioligand-binding studies [bio-protocol.org]

- 8. Buprenorphine Education: Technical explanation of Buprenorphine mu receptor, affinity of agonist and antagonist [naabt.org]

- 9. Buprenorphine-Naloxone for Opioid Use Disorder: Reduction in Mortality and Increased Remission - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. benchchem.com [benchchem.com]

- 12. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. A multi-center randomized trial of buprenorphine–naloxone versus clonidine for opioid detoxification: findings from the National Institute on Drug Abuse Clinical Trials Network - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dancing with Deterrents: Understanding the Role of Abuse‐Deterrent Opioid Formulations and Naloxone in Managing Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Low-dose naloxone provides an abuse-deterrent effect to buprenorphine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Safety and efficacy of buprenorphine/naloxone in opioid-dependent patients: an Italian observational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. revvity.com [revvity.com]

The Cellular and Molecular Landscape of Buprenorphine-Naloxone Co-administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The co-administration of buprenorphine and naloxone (B1662785), a cornerstone of opioid use disorder treatment, presents a complex interplay at the cellular and molecular level. This document provides an in-depth examination of these interactions, focusing on the competitive binding dynamics at opioid receptors and the subsequent modulation of intracellular signaling pathways. By leveraging buprenorphine's high-affinity, partial agonist activity at the mu-opioid receptor (MOR) and naloxone's potent, competitive antagonism, this combination therapy effectively mitigates withdrawal symptoms while deterring misuse. This guide synthesizes key quantitative data, details relevant experimental methodologies, and illustrates the core signaling cascades to provide a comprehensive resource for researchers in the field of opioid pharmacology.

Receptor Binding Dynamics: A Competitive Interaction

The therapeutic efficacy of buprenorphine/naloxone formulations is rooted in the distinct binding affinities of each compound for the primary opioid receptors: mu (μ), kappa (κ), and delta (δ). Buprenorphine exhibits a particularly high affinity for the mu-opioid receptor, binding tightly and dissociating slowly.[1][2][3] This characteristic allows it to displace other full agonist opioids, such as morphine or fentanyl, from the receptor.[3][4] Naloxone, while also a potent antagonist, generally displays a slightly lower binding affinity for the mu-opioid receptor compared to buprenorphine.[1] When co-administered, especially sublingually, buprenorphine's high affinity and partial agonism at the MOR dominate, while naloxone's poor bioavailability via this route renders it largely inactive. However, if the formulation is misused intravenously, naloxone's bioavailability increases significantly, allowing it to competitively block the effects of buprenorphine and other opioids, precipitating withdrawal in dependent individuals.

Data Presentation: Opioid Receptor Binding Affinities (Ki)

The following table summarizes the binding affinities (Ki) of buprenorphine and naloxone for the human mu, kappa, and delta opioid receptors. Lower Ki values indicate a higher binding affinity.

| Compound | Mu-Opioid Receptor (Ki, nM) | Kappa-Opioid Receptor (Ki, nM) | Delta-Opioid Receptor (Ki, nM) |

| Buprenorphine | 0.08 - 0.216[1][5][6] | 0.072 - 0.11[5][7] | 0.42 - 0.82[5] |

| Naloxone | 1.115 - 2.3[1][8] | ~16[9] | ~95[9] |

Molecular Mechanisms of Action: Signaling Pathways

The interaction of buprenorphine and naloxone with opioid receptors initiates a cascade of intracellular signaling events. These pathways are primarily mediated by G-proteins and, to a lesser extent, by β-arrestins.

G-Protein Signaling and cAMP Modulation

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[10]

-

Buprenorphine's Partial Agonism: As a partial agonist at the mu-opioid receptor, buprenorphine activates Gi/o proteins, but to a lesser extent than full agonists like morphine.[3][11] This activation leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[12] This reduction in cAMP is a key mechanism underlying the analgesic and other central effects of opioids. Buprenorphine's partial agonism results in a "ceiling effect" on these downstream signals, contributing to its favorable safety profile.[13]

-

Naloxone's Antagonism: Naloxone, as a competitive antagonist, binds to the mu-opioid receptor but does not activate the associated G-protein.[14] In the presence of an agonist like buprenorphine, naloxone competes for receptor binding, thereby preventing G-protein activation and the subsequent inhibition of adenylyl cyclase. In individuals with chronic opioid exposure, the cAMP pathway often becomes upregulated as a compensatory mechanism.[12][15] In such cases, the administration of naloxone can block the tonic inhibitory influence of opioids, leading to a rapid and substantial increase in cAMP levels, often referred to as "cAMP overshoot," which contributes to the symptoms of precipitated withdrawal.[12][16]

Diagram: G-Protein Signaling Pathway

References

- 1. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]

- 2. droracle.ai [droracle.ai]

- 3. Buprenorphine Education: Technical explanation of Buprenorphine mu receptor, affinity of agonist and antagonist [naabt.org]

- 4. ndafp.org [ndafp.org]

- 5. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Kappa-Opiate Receptor Impacts the Pathophysiology and Behavior of Substance Use - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Higher naloxone dosing in a quantitative systems pharmacology model that predicts naloxone-fentanyl competition at the opioid mu receptor level - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 10. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential activation of G-proteins by μ-opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]